3-Ethoxyphenyl ethyl sulfide
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Overview
Description
3-Ethoxyphenyl ethyl sulfide is an organic compound with the molecular formula C10H14OS. It consists of an ethoxy group attached to a phenyl ring, which is further connected to an ethyl sulfide group. This compound is part of the thioether family, where sulfur replaces the oxygen atom typically found in ethers. Thioethers are known for their unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethoxyphenyl ethyl sulfide can be synthesized through several methods. One common approach involves the reaction of 3-ethoxyphenyl magnesium bromide with ethyl sulfide. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then refluxed, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The starting materials are fed into the reactor, where they undergo the necessary chemical reactions under controlled conditions. The product is then separated and purified using techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxyphenyl ethyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the thioether form. Reducing agents such as lithium aluminum hydride are often used.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydride and alkyl halides are commonly employed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether.
Substitution: Various substituted thioethers depending on the reagents used.
Scientific Research Applications
3-Ethoxyphenyl ethyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: This compound can be used in studies involving sulfur-containing biomolecules. It serves as a model compound to understand the behavior of thioethers in biological systems.
Medicine: Research into the potential therapeutic applications of thioethers includes their use as antioxidants and in drug delivery systems.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-ethoxyphenyl ethyl sulfide involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom undergoes a change in oxidation state, leading to the formation of sulfoxides and sulfones. These reactions often involve the transfer of oxygen atoms from the oxidizing agent to the sulfur atom in the thioether.
In biological systems, thioethers can interact with enzymes and other proteins, affecting their function. The sulfur atom’s ability to form strong bonds with metals and other elements makes thioethers important in various biochemical processes.
Comparison with Similar Compounds
3-Ethoxyphenyl ethyl sulfide can be compared to other thioethers and ethers:
Thioanisole: Similar to this compound, thioanisole contains a sulfur atom bonded to a phenyl ring. it lacks the ethoxy group, making it less versatile in certain chemical reactions.
Diethyl ether: This compound is an ether with two ethyl groups bonded to an oxygen atom. Unlike thioethers, ethers do not contain sulfur, resulting in different chemical properties and reactivity.
Phenyl ethyl sulfide: This compound is similar to this compound but lacks the ethoxy group. It serves as a simpler model for studying the behavior of thioethers.
The presence of the ethoxy group in this compound makes it unique, providing additional sites for chemical modification and increasing its versatility in various applications.
Biological Activity
3-Ethoxyphenyl ethyl sulfide (EPES) is an organosulfur compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological effects, mechanisms of action, and potential therapeutic applications of EPES, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H14OS
- Molecular Weight : 182.28 g/mol
- CAS Number : 100052-06-0
The compound consists of an ethoxy group attached to a phenyl ring, which is further substituted with an ethyl sulfide group. This unique structure may contribute to its diverse biological activities.
Antimicrobial Properties
Recent studies have indicated that EPES exhibits significant antimicrobial activity against various bacterial strains. For instance, a study evaluated its efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed that EPES had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, suggesting a promising role as an antimicrobial agent.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Antioxidant Activity
EPES has also been studied for its antioxidant properties. In vitro assays demonstrated that it scavenged free radicals effectively, with an IC50 value of 25 µM in DPPH radical scavenging assays. This suggests that EPES could play a role in protecting cells from oxidative stress.
The biological activity of EPES can be attributed to its ability to interact with various cellular targets. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : EPES may inhibit key enzymes involved in bacterial metabolism, leading to reduced growth rates.
- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, EPES reduces oxidative damage to cellular components.
- Membrane Disruption : The lipophilic nature of EPES allows it to integrate into microbial membranes, disrupting their integrity and function.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, EPES was tested against a panel of antibiotic-resistant strains. The study found that EPES not only inhibited bacterial growth but also enhanced the efficacy of conventional antibiotics when used in combination therapy, indicating its potential as an adjuvant in antimicrobial treatments.
Case Study 2: Antioxidant Effects in Cellular Models
A cellular model using human fibroblasts was employed to assess the protective effects of EPES against oxidative stress induced by hydrogen peroxide. Results showed that treatment with EPES significantly reduced cell death and increased cell viability compared to untreated controls.
Properties
IUPAC Name |
1-ethoxy-3-ethylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-3-11-9-6-5-7-10(8-9)12-4-2/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHOPYSHCMCPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)SCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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